molecular formula C13H10N2O4S B15346518 Acetamide, N-(4-((5-cyano-2-furanyl)sulfonyl)phenyl)- CAS No. 75745-65-2

Acetamide, N-(4-((5-cyano-2-furanyl)sulfonyl)phenyl)-

Cat. No.: B15346518
CAS No.: 75745-65-2
M. Wt: 290.30 g/mol
InChI Key: JUQGWIATLNWKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(4-((5-cyano-2-furanyl)sulfonyl)phenyl)- is a complex organic compound with the molecular formula C13H10N2O4S This compound features a cyano group attached to a furan ring, which is further connected to a sulfonyl group and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Direct Synthesis: : One common method involves the reaction of 4-aminobenzenesulfonamide with 5-cyano-2-furancarboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature.

  • Alternative Synthesis: : Another approach is the reaction of 4-nitrobenzenesulfonyl chloride with 5-cyano-2-furanamine, followed by reduction of the nitro group to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. Solvent recovery and recycling systems are often employed to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA), leading to the formation of furan epoxides.

    Reduction: The cyano group can be reduced to an amine using hydrogenation over a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at 0°C to room temperature.

    Reduction: Hydrogen gas with Pd/C catalyst at room temperature and atmospheric pressure.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Furan epoxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, derivatives of this compound have shown potential as enzyme inhibitors. For example, sulfonamide derivatives are known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as anticancer and antimicrobial agents. The presence of the sulfonyl group is particularly significant, as it can enhance the compound’s ability to interact with biological targets.

Industry

Industrially, this compound can be used in the production of polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves the interaction of its sulfonyl and cyano groups with biological targets. For instance, as an enzyme inhibitor, the sulfonyl group can form strong interactions with the active site of the enzyme, blocking its activity. The cyano group can also participate in hydrogen bonding and other interactions that stabilize the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-sulfamoylphenyl)-: Similar structure but lacks the cyano and furan groups.

    Benzamide, N-(4-((5-cyano-2-furanyl)sulfonyl)phenyl)-: Similar but with a benzamide core instead of acetamide.

    Sulfanilamide: A simpler sulfonamide without the cyano and furan groups.

Uniqueness

What sets Acetamide, N-(4-((5-cyano-2-furanyl)sulfonyl)phenyl)- apart is the combination of the cyano, furan, and sulfonyl groups. This unique combination allows for a broader range of chemical reactions and biological activities compared to simpler sulfonamides or acetamides.

This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure provides opportunities for the development of new materials, drugs, and industrial products.

Properties

CAS No.

75745-65-2

Molecular Formula

C13H10N2O4S

Molecular Weight

290.30 g/mol

IUPAC Name

N-[4-(5-cyanofuran-2-yl)sulfonylphenyl]acetamide

InChI

InChI=1S/C13H10N2O4S/c1-9(16)15-10-2-5-12(6-3-10)20(17,18)13-7-4-11(8-14)19-13/h2-7H,1H3,(H,15,16)

InChI Key

JUQGWIATLNWKGF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.